Potassium (2-oxocycloheptyl)methyltrifluoroborate
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Overview
Description
Potassium (2-oxocycloheptyl)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained prominence in organic synthesis due to its stability and reactivity. This compound is particularly valued for its role in facilitating carbon-carbon and carbon-heteroatom bond formation, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-oxocycloheptyl)methyltrifluoroborate typically involves the reaction of 2-oxocycloheptylmethylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired trifluoroborate salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-oxocycloheptyl)methyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different boron-containing products.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the product is typically a new carbon-carbon bond, while oxidation reactions yield boron oxides .
Scientific Research Applications
Potassium (2-oxocycloheptyl)methyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2-oxocycloheptyl)methyltrifluoroborate exerts its effects involves the activation of the trifluoroborate group under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as cross-coupling, to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-oxocycloheptyl)methyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity patterns compared to other trifluoroborates. Its stability and ability to form stable intermediates make it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
potassium;trifluoro-[(2-oxocycloheptyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BF3O.K/c10-9(11,12)6-7-4-2-1-3-5-8(7)13;/h7H,1-6H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZERDENFKAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCCC1=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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